![molecular formula C16H10BrNO B1373707 4-(3-Bromobenzoyl)isoquinoline CAS No. 1187169-00-1](/img/structure/B1373707.png)
4-(3-Bromobenzoyl)isoquinoline
Overview
Description
4-(3-Bromobenzoyl)isoquinoline is a chemical compound with a molecular formula of C16H10BrNO . It has a molecular weight of 312.17 . The IUPAC name for this compound is (3-bromophenyl)(4-isoquinolinyl)methanone .
Molecular Structure Analysis
The InChI code for 4-(3-Bromobenzoyl)isoquinoline is 1S/C16H10BrNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-(3-Bromobenzoyl)isoquinoline has a molecular weight of 312.17 . No further physical or chemical properties were found in the search results.Scientific Research Applications
Organic Synthesis
4-(3-Bromobenzoyl)isoquinoline: is a valuable intermediate in organic synthesis. Its bromine atom is reactive and can be used for further functionalization through cross-coupling reactions . This compound can serve as a precursor for synthesizing various isoquinoline derivatives, which are important scaffolds in many organic molecules.
Medicinal Chemistry
In medicinal chemistry, 4-(3-Bromobenzoyl)isoquinoline is utilized for the synthesis of isoquinoline alkaloids . These alkaloids have a wide range of biological activities and are components of anti-cancer, anti-malarial, and other therapeutic drugs. The bromine moiety allows for selective modifications, enabling the creation of novel drug candidates.
Material Science
This compound’s structural rigidity and electronic properties make it suitable for developing new materials. It can be used in the design of organic semiconductors or as a building block for complex molecular architectures required in material science applications .
Catalysis
4-(3-Bromobenzoyl)isoquinoline: can act as a ligand in catalysis. Its planar structure and ability to coordinate to metals make it an interesting candidate for developing new catalytic systems, particularly in transition metal-catalyzed reactions .
Biological Studies
The isoquinoline moiety is a common feature in many biologically active compounds. As such, 4-(3-Bromobenzoyl)isoquinoline can be used in biological studies to explore the interaction of isoquinoline derivatives with various biological targets, aiding in the understanding of their mechanism of action .
Analytical Chemistry
Due to its distinct chemical structure, 4-(3-Bromobenzoyl)isoquinoline can be used as a standard or reference compound in analytical methods such as HPLC or mass spectrometry. It helps in the quantification and identification of similar compounds in complex mixtures .
Mechanism of Action
Biochemical Pathways
It is known that isoquinoline derivatives can interact with various biochemical pathways, influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
properties
IUPAC Name |
(3-bromophenyl)-isoquinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAJGDVVIADVQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273875 | |
Record name | (3-Bromophenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187169-00-1 | |
Record name | (3-Bromophenyl)-4-isoquinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromophenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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